Retinyl heptanoate

Description

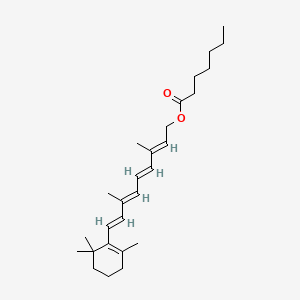

Structure

3D Structure

Properties

CAS No. |

88641-44-5 |

|---|---|

Molecular Formula |

C27H42O2 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] heptanoate |

InChI |

InChI=1S/C27H42O2/c1-7-8-9-10-16-26(28)29-21-19-23(3)14-11-13-22(2)17-18-25-24(4)15-12-20-27(25,5)6/h11,13-14,17-19H,7-10,12,15-16,20-21H2,1-6H3/b14-11+,18-17+,22-13+,23-19+ |

InChI Key |

QLFIHDFIMGLXEA-XOEOKOMISA-N |

SMILES |

CCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Isomeric SMILES |

CCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

Canonical SMILES |

CCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Other CAS No. |

88641-44-5 |

Origin of Product |

United States |

Enzymatic Mechanisms and Kinetics of Retinyl Heptanoate Biosynthesis

The primary enzyme responsible for the synthesis of retinyl esters, including retinyl heptanoate (B1214049), is Lecithin:retinol (B82714) acyltransferase (LRAT). nih.govsepax-tech.com.cn LRAT catalyzes the transfer of an acyl group from the sn-1 position of phosphatidylcholine to all-trans-retinol. sepax-tech.com.cnmdpi.comnih.gov This transesterification reaction is fundamental for the storage of vitamin A in the body. sepax-tech.com.cnmdpi.com

The catalytic mechanism of LRAT involves the formation of a transient acyl-enzyme intermediate. sepax-tech.com.cn Detailed mass spectrometry analyses have shown that a cysteine residue, specifically Cys161, is covalently modified by the acyl group from the phosphatidylcholine substrate, forming a thioester intermediate. sepax-tech.com.cn This initial step is crucial for the subsequent transfer of the acyl chain to retinol.

Kinetic studies on a truncated, soluble form of LRAT (tLRAT) have provided significant insights into the synthesis of retinyl heptanoate. When using diheptanoylphosphatidylcholine (DHPC) as the acyl donor and all-trans-retinol as the acceptor, the synthesis of this compound proceeds linearly for at least 120 minutes. nih.gov This linearity indicates that the enzyme is not inhibited by the accumulation of the product, this compound, during this period. nih.gov Optimal enzymatic activity for this reaction has been observed at a pH of 9.2 and a temperature of 20°C. nih.gov

| Parameter | Observation | Source(s) |

| Enzyme | Lecithin:retinol acyltransferase (LRAT) | nih.govsepax-tech.com.cn |

| Reaction | Transfers an acyl group from phosphatidylcholine to retinol | sepax-tech.com.cnmdpi.comnih.gov |

| Mechanism | Forms a covalent thioester intermediate at Cys161 | sepax-tech.com.cn |

| Substrates | all-trans-retinol and 1,2-diheptanoyl-sn-glycero-3-phosphocholine (B1670576) (DHPC) | nih.govrhea-db.org |

| Product | all-trans-retinyl heptanoate | nih.govrhea-db.org |

| Kinetics | Linear rate of synthesis for at least 120 minutes | nih.gov |

| Product Inhibition | Not observed; tLRAT is not inhibited by this compound accumulation | nih.gov |

| Optimal Conditions | pH 9.2, 20°C (for tLRAT) | nih.gov |

Investigation of Dgat1 Contribution to Retinyl Heptanoate Synthesis in Specific Cellular Contexts

While LRAT is the principal enzyme for retinyl ester synthesis in most tissues, Diacylglycerol O-acyltransferase 1 (DGAT1) also possesses the ability to catalyze this reaction. nih.govnih.gov DGAT1's activity in this regard is known as acyl-CoA:retinol (B82714) acyltransferase (ARAT) activity. nih.govnih.govnih.gov A key difference between the two enzymes is their acyl donor substrate; whereas LRAT uses phosphatidylcholine, DGAT1 utilizes fatty acyl-CoAs from the cellular pool. mdpi.comresearchgate.net

The physiological relevance of DGAT1 in retinyl ester synthesis is highly dependent on the cellular context. In the skin and small intestine, DGAT1 plays a crucial role in retinoid homeostasis. nih.govnih.gov Studies involving mice genetically deficient in DGAT1 revealed an approximately 90% reduction in ARAT activity in skin homogenates. nih.gov This deficiency leads to an increase in unesterified retinol and all-trans-retinoic acid in the skin, demonstrating DGAT1's significant contribution to retinol esterification in this tissue. nih.gov

Conversely, in other cellular environments, such as hepatic stellate cells (HSCs), LRAT is the dominant enzyme. rupress.org In Chinese Hamster Ovary (CHO) cells engineered to express LRAT, the inhibition of DGAT1 activity did not impede the synthesis of retinyl esters, confirming that LRAT was the primary enzyme responsible in that system. rupress.orgbiorxiv.org This indicates that while DGAT1 has the catalytic capacity for retinyl ester formation, its actual contribution is tissue-specific and depends on the relative expression and activity of LRAT.

Comparative Analysis of Acyl Chain Specificity in Retinyl Ester Formation

Mechanisms of Retinyl Heptanoate (B1214049) Integration into Lipid Droplets

The formation of lipid droplets (LDs) is a fundamental cellular process for storing neutral lipids. While triacylglycerols (TAGs) are the most common drivers of LD biogenesis, retinyl esters, including retinyl heptanoate, can also initiate this process through distinct mechanisms. genecards.orgnih.gov The synthesis of retinyl esters is primarily catalyzed by Lecithin:retinol (B82714) acyltransferase (LRAT), an enzyme that transfers an acyl group from phosphatidylcholine to all-trans-retinol. genecards.orguniprot.org This enzymatic activity is crucial for the formation of retinyl ester-containing lipid droplets. nih.gov

Seipin-Independent Pathways of Retinyl Ester-Containing Lipid Droplet Biogenesis

A pivotal aspect of retinyl ester-driven lipid droplet formation is its independence from seipin, a key protein in the biogenesis of TAG-based lipid droplets. genecards.orgnih.gov Seipin is typically involved in determining the site and size of newly formed LDs. nih.gov However, research demonstrates that the production of retinyl esters in both mammalian and yeast cells can lead to the formation of lipid droplets even in the absence of seipin. genecards.orgnih.gov This indicates a seipin-independent pathway for the biogenesis of lipid droplets composed primarily or solely of retinyl esters. genecards.orgnih.gov These findings suggest that the role of seipin in LD biogenesis is dependent on the specific type of neutral lipid being stored. genecards.orgnih.gov

In Silico and In Vitro Modeling of this compound Sequestration and Nucleation in Lipid Bilayers

While direct in silico and in vitro modeling studies specifically on this compound are limited, extensive research on retinyl palmitate, a closely related retinyl ester, provides significant insights that are largely applicable. Molecular dynamics (MD) simulations have shown that retinyl esters possess an intrinsic ability to sequester and nucleate within lipid bilayers. genecards.orgnih.gov

These computational models, often using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) membranes, demonstrate that retinyl esters can spontaneously form lenses within the bilayer, a critical first step in LD formation. biorxiv.org In vitro experiments support these findings, indicating that retinyl esters have a natural propensity to segregate from membranes to form droplets. nih.govbiorxiv.org The hydrophobic N-terminus of the LRAT enzyme itself shows a preferential interaction with retinyl esters in membranes, which aids in promoting the formation of large retinyl ester-containing LDs. biorxiv.org

Differential Behavior of this compound in Lipid Droplet Formation Compared to Triacylglycerols

The biogenesis of lipid droplets driven by retinyl esters exhibits distinct characteristics compared to those formed from triacylglycerols (TAGs). A key difference is the independence of retinyl ester LD formation from TAG synthesis. biorxiv.org Even when TAG synthesis is inhibited, the production of retinyl esters by LRAT is sufficient to drive the formation of large lipid droplets. genecards.org

Furthermore, in vitro studies comparing retinyl palmitate (as a proxy for retinyl esters) and TAGs have revealed differences in their biophysical properties related to LD formation. These experiments suggest that retinyl ester droplets may have a higher nucleation barrier compared to TAGs. biorxiv.org Despite this, the formation of retinyl ester-filled LDs is an efficient process in vivo. biorxiv.org In hepatic stellate cells, which are major storage sites for vitamin A, retinyl esters and triglycerides are found to be co-localized within the same lipid droplets, although their relative abundance can change during cellular activation. nih.govuniprot.org

| Feature | Retinyl Ester-Containing Lipid Droplets | Triacylglycerol-Containing Lipid Droplets |

| Primary Driver | Lecithin:retinol acyltransferase (LRAT) activity nih.gov | Acyl-CoA:diacylglycerol acyltransferase (DGAT) activity |

| Seipin Dependence | Independent genecards.orgnih.gov | Dependent |

| Nucleation Barrier | Suggested to be higher in vitro biorxiv.org | Lower in vitro |

| Formation in absence of other neutral lipids | Yes, demonstrated in yeast models genecards.orgnih.gov | Yes, well-established |

Membrane Interaction Dynamics of this compound

The interaction of this compound with cellular membranes is a critical aspect of its trafficking and storage. The synthesis of this compound occurs at the endoplasmic reticulum (ER), where the enzyme LRAT is an integral membrane protein. genecards.orguniprot.orgrhea-db.org LRAT itself is anchored to the ER membrane via a C-terminal transmembrane domain, with its catalytic domain facing the cytoplasm. nih.gov

Once synthesized, this compound is released into the lipid bilayer of the ER. biorxiv.org From here, it can be incorporated into nascent lipid droplets that bud off from the ER membrane. The hydrophobic nature of this compound drives its partitioning into the non-polar core of the forming lipid droplet, away from the aqueous environment of the cytosol. While specific molecular dynamics simulations for this compound are not extensively documented, the general principles observed for other retinyl esters and their precursor, retinol, indicate that the bulky, hydrophobic retinoid head group and the acyl chain will favor sequestration within the hydrophobic interior of the membrane or a lipid droplet.

Compartmentalization Studies of this compound within Cellular Organelles

The subcellular localization of this compound is intrinsically linked to the location of the enzymes responsible for its synthesis and the organelles involved in lipid storage. The primary site of synthesis is the endoplasmic reticulum, as this is where LRAT resides. genecards.orguniprot.orgrhea-db.org

Following its synthesis, this compound is sequestered into lipid droplets, which can be considered specialized organelles for neutral lipid storage. nih.govnih.gov In the context of the retinal pigment epithelium (RPE), these are sometimes referred to as retinosomes. UniProt database entries for the LRAT enzyme in humans, mice, and rats also indicate its presence in endosomes and multivesicular bodies. uniprot.orgrhea-db.org This suggests that the machinery for retinyl ester synthesis is not confined solely to the ER and points to a potential role for the endocytic pathway in retinoid processing and trafficking.

Interestingly, the metabolic fate of this compound may differ from longer-chain retinyl esters in specific cellular contexts. For instance, the enzyme RPE65, which is crucial for the visual cycle, is unable to process short-chain esters like this compound, indicating a level of substrate specificity that influences the compartmentalized metabolism of different retinyl esters within the RPE.

| Organelle | Role in this compound Trafficking/Localization | Supporting Evidence |

| Endoplasmic Reticulum (ER) | Primary site of synthesis by the membrane-bound enzyme LRAT. genecards.orguniprot.orgrhea-db.org | LRAT is an integral ER membrane protein. nih.gov |

| Lipid Droplets / Retinosomes | Primary storage site. nih.govnih.gov | Sequestration of newly synthesized retinyl esters into a neutral lipid core. biorxiv.org |

| Endosomes / Multivesicular Bodies | Potential site of synthesis and trafficking. | Localization of LRAT to these organelles has been noted. uniprot.orgrhea-db.org |

Advanced Analytical Methodologies for Retinyl Heptanoate Quantification and Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Retinyl Heptanoate (B1214049) Separation and Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the routine analysis of retinoids, including retinyl heptanoate. researchgate.net Its strength lies in its ability to separate different retinoid forms from each other and from interfering substances present in biological or cosmetic samples. researchgate.netnih.gov

Optimization of Chromatographic Conditions for Specific this compound Species

The effective separation of this compound by HPLC necessitates careful optimization of several chromatographic parameters. Due to the hydrophobic nature of retinyl esters, reversed-phase chromatography is the most common approach. researchgate.netvitas.no

Key parameters that are optimized include:

Stationary Phase: C18 columns are frequently used for the analysis of retinoids, offering excellent hydrophobic retention and resolution. mdpi.comnih.govthermofisher.com C30 columns are also employed, particularly when separating geometric isomers. cirad.fr

Mobile Phase: The mobile phase typically consists of a mixture of organic solvents like methanol, acetonitrile, and isopropanol, often with a small percentage of water. researchgate.netresearchgate.net Gradient elution, where the solvent composition is changed during the run, is common to achieve optimal separation of a wide range of retinoids with different polarities, from the more polar retinol (B82714) to the highly nonpolar long-chain retinyl esters. nih.govnih.gov For instance, a gradient might start with a higher water content and transition to 100% organic solvent to elute the most strongly retained compounds like retinyl esters. nih.gov

Flow Rate and Temperature: Flow rates are typically set around 1 mL/min. researchgate.netmdpi.com Column temperature is also controlled, often around 45°C, to ensure reproducible retention times and improve peak shape. mdpi.com

The goal of optimization is to achieve a balance between resolution, analysis time, and sensitivity, ensuring that this compound is well-separated from other retinyl esters (e.g., acetate (B1210297), palmitate, stearate) and isomers. researchgate.netnih.gov

Table 1: Examples of Optimized HPLC Conditions for Retinoid Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm) nih.gov | Phenomenex C18 (250 mm × 4.6 mm, 5 µm) mdpi.com | Accucore C18 (100 x 2.1 mm, 2.6 µm) thermofisher.com |

| Mobile Phase | Gradient: Acetonitrile/Water with 0.1% Formic Acid to 100% Acetonitrile, then to 5% Acetonitrile/1,2-dichloroethane nih.gov | Gradient: Acetonitrile and Methanol mdpi.com | Gradient: Water/Methanol with 0.1% Formic Acid thermofisher.com |

| Flow Rate | 1 mL/min nih.gov | 1 mL/min mdpi.com | Not specified, but part of a Vanquish HPLC system thermofisher.com |

| Detection | UV Absorbance at 325 nm nih.gov | UV-Vis at 235, 265, and 325 nm mdpi.com | Mass Spectrometry (SRM) thermofisher.com |

| Temperature | Not specified | 45 °C mdpi.com | Not specified |

UV Spectrophotometric Detection and Quantification Protocols

Following separation by HPLC, this compound is most commonly detected using ultraviolet (UV) spectrophotometry. nih.govnih.gov The conjugated polyene chain in the retinol molecule gives it a strong UV absorbance, making this a sensitive detection method. mdpi.com

The detection wavelength is set at or near the absorption maximum (λmax) of the retinoid class, which is typically around 325-330 nm for retinol and its esters. nih.govnih.govnihs.go.jp A simple and rapid reversed-phase HPLC method with UV detection at 330 nm has been developed for the quantitation of retinol, retinyl palmitate, and retinoic acid in cosmetic products. nih.gov Robust HPLC/UV methods for quantifying retinyl esters, retinol, and retinal have lower limits of detection in the picomole range. nih.govwho.int

Quantification is achieved by creating a calibration curve using certified standards of this compound at known concentrations. The peak area of the analyte in a sample is compared to the calibration curve to determine its concentration. researchgate.net To account for variations in extraction efficiency and injection volume, an internal standard, such as retinyl acetate or retinyl propionate (B1217596), is often added to the samples before processing. researchgate.netebi.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Identification and Absolute Quantification

For enhanced specificity and sensitivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination allows for not only the quantification of this compound but also its unambiguous identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. thermofisher.comnih.gov LC-MS/MS is particularly valuable for analyzing low-concentration samples or complex matrices where chromatographic co-elution might be an issue. scispace.comcambridge.org

A sensitive LC-MS/MS method can achieve lower limits of quantification (LLOQ) at the sub-ng/mL level for various retinoids. thermofisher.com The technique uses selected reaction monitoring (SRM) to filter for specific precursor and product ion transitions, greatly reducing background noise and increasing specificity. thermofisher.comthermofisher.com

Isotope Dilution Mass Spectrometry Approaches for this compound Analysis

Isotope dilution mass spectrometry is considered the gold standard for accurate quantification in complex biological samples. cambridge.orgnih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) to the sample as an internal standard.

Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and ionization suppression or enhancement effects in the mass spectrometer. The ratio of the signal from the endogenous analyte (tracee) to the labeled standard (tracer) is measured by the mass spectrometer. Since the amount of added tracer is known, the exact amount of the tracee in the original sample can be calculated with high precision and accuracy. This approach effectively corrects for sample loss during preparation and matrix effects during analysis. cambridge.orgnih.gov While specific studies on this compound are less common, the methodology is well-established for other retinyl esters like retinyl acetate and retinyl palmitate, and is directly applicable. nih.govcenterwatch.com

Targeted Metabolomic Profiling Including this compound

In a targeted metabolomics workflow, the mass spectrometer is programmed to look specifically for the SRM transitions of a pre-defined list of molecules, including this compound and other relevant retinoids (retinol, retinal, other esters) and lipids. metwarebio.commdpi.com This approach provides a comprehensive snapshot of the retinoid status and related metabolic pathways within a single analytical run. nih.gov Widely-targeted metabolomics platforms combine the high sensitivity and quantification of targeted analysis with broader, untargeted screening capabilities, allowing for the detection of a vast number of metabolites, which can include various retinyl esters. novogene.commetwarebio.com

Table 2: Illustrative LC-MS/MS Parameters for Retinoid Analysis

| Parameter | Setting | Purpose/Rationale |

|---|---|---|

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) nih.govnih.gov | APCI is often favored for less polar compounds like retinyl esters. ESI is also widely used. nih.govnih.gov |

| Polarity | Positive Ion Mode | Retinoids readily form positive ions [M+H]⁺ or adducts. thermofisher.com |

| Analysis Mode | Selected Reaction Monitoring (SRM) | Highly specific and sensitive mode that monitors a predefined precursor ion to product ion fragmentation. thermofisher.comthermofisher.com |

| Example SRM Transition | Analyte-specific (e.g., for ¹²C-retinol: m/z 269→93) nih.gov | The precursor ion is the protonated molecule, and the product ion is a characteristic fragment after collision-induced dissociation. |

| Internal Standard | Stable Isotope-Labeled Analog (e.g., ¹³C₁₀-retinyl acetate) nih.gov | Provides the most accurate quantification by correcting for matrix effects and sample loss. nih.gov |

Spectroscopic Techniques for Investigating Molecular Interactions and Structure (Non-Identification Focus)

While HPLC and MS are primarily used for separation and identification, other spectroscopic techniques can provide valuable insights into the molecular structure, conformation, and non-covalent interactions of this compound, particularly within different environments like lipid membranes or protein binding pockets.

For instance, techniques like Resonance Raman and infrared difference spectroscopy have been used to study retinal proteins, providing information on the molecular environment of the retinoid chromophore. ucla.edu While not focused on this compound specifically, these methods illustrate how spectroscopy can probe retinoid interactions. Difference spectroscopy, where the spectrum of the retinoid in a buffer is subtracted from its spectrum in the presence of a protein, can reveal spectral shifts indicative of binding and interaction. researchgate.net

Furthermore, molecular dynamics simulations, often combined with experimental spectroscopic data, can model the penetration and interaction of retinyl esters with lipid bilayers, such as the stratum corneum. uminho.ptrupress.org These computational studies analyze how the ester chain and the retinol headgroup orient and interact with lipids, which is crucial for understanding its function in biological membranes and its delivery in topical formulations. uminho.pt These approaches focus on the dynamic behavior and intermolecular forces affecting the molecule, rather than simply confirming its identity. ebi.ac.ukrupress.org

Methodological Considerations for Sample Preparation and Stability in this compound Research

The accuracy of this compound quantification is highly dependent on the procedures used for sample preparation and the measures taken to ensure its stability throughout the analytical process. Retinoids, as a class of compounds, are notoriously susceptible to degradation from factors such as light, heat, and oxidation. diva-portal.orgwho.int

Sample Preparation: Extraction of this compound from its matrix is a critical first step. For biological tissues and serum, a liquid-liquid extraction is commonly performed. rupress.orgresearchgate.net This often involves homogenization of the tissue followed by extraction with an organic solvent like hexane. ugm.ac.idresearchgate.net To prevent oxidation during this process, antioxidants such as butylated hydroxytoluene (BHT) are frequently added to the extraction solvents. rupress.orgugm.ac.id All procedures should be carried out under subdued or red light to prevent photoisomerization and degradation. rupress.orgbiorxiv.org For cosmetic formulations, a similar extraction with a suitable organic solvent is used, sometimes assisted by techniques like ultrasound to ensure complete extraction. uj.ac.za

Key steps in sample preparation often include:

Homogenization: For solid samples like tissues.

Solvent Extraction: Using solvents such as hexane, often in multiple steps to ensure complete recovery. ugm.ac.id

Addition of Antioxidants: BHT is a common choice to prevent oxidative degradation. rupress.orgugm.ac.id

Protection from Light: Using amber vials and performing extractions under red light. rupress.orgbiorxiv.org

Evaporation and Reconstitution: The organic extract is often evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the analytical system. biorxiv.orgugm.ac.id

Stability: this compound stability is a major concern. It is sensitive to temperature, light, and atmospheric oxygen. diva-portal.orgwho.int Stability studies on various retinoids have shown significant degradation when exposed to elevated temperatures and light. sci-hub.seskinome.comnih.gov For instance, long-term stability tests on commercial cosmetic products revealed that retinoid content could decline by up to 80% after 6 months at 25°C and up to 100% at 40°C. skinome.comnih.gov Light exposure can be even more detrimental than temperature. sci-hub.seskinome.com

Therefore, stringent storage and handling conditions are necessary:

Storage Temperature: Samples should be stored at low temperatures, typically -70°C or -80°C, to minimize degradation. researchgate.netcdc.gov

Light Protection: Samples must be protected from light at all stages, from collection to analysis, by using amber glassware or wrapping containers in foil. biorxiv.orgfda.gov.tw

Inert Atmosphere: To prevent oxidation, samples can be stored under an inert gas like nitrogen or argon. biorxiv.org

The following table summarizes key considerations for ensuring sample stability:

Table 2: Factors Affecting this compound Stability and Mitigation Strategies

| Factor | Effect on this compound | Mitigation Strategy | Source |

|---|---|---|---|

| Light | Causes photoisomerization and degradation. | Use amber glassware, work under red or yellow light. | rupress.orgbiorxiv.org |

| Temperature | Accelerates degradation; high temperatures lead to significant loss. | Store samples at -70°C or lower; keep samples cold during processing. | diva-portal.orgcdc.gov |

| Oxygen | Leads to oxidative degradation. | Add antioxidants (e.g., BHT) to solvents; store samples under nitrogen. | rupress.orgugm.ac.id |

| pH | Stability can be pH-dependent; the retinol-RBP complex is most stable between pH 5.6 and 10. | Buffer samples appropriately if necessary. | nih.gov |

By implementing these advanced analytical methodologies and adhering to strict sample preparation and stability protocols, researchers can achieve accurate and reliable data for this compound, enabling a better understanding of its role in biological and chemical systems.

In Vitro and Cellular Studies on Retinyl Heptanoate in Retinoid Metabolic Cycles

Role of Retinyl Heptanoate (B1214049) as a Substrate for Retinoid Isomerohydrolases

The conversion of all-trans-retinoids to 11-cis-retinoids is the cornerstone of the visual cycle, enabling the regeneration of light-sensitive visual pigments. This critical step is catalyzed by a class of enzymes known as retinoid isomerohydrolases.

The key enzyme responsible for the isomerization and hydrolysis of all-trans-retinyl esters in the retinal pigment epithelium (RPE) is RPE65. nih.govescholarship.org RPE65 is an abundant, membrane-associated protein that is essential for vision. nih.govnih.gov In vitro studies using reconstituted systems with purified RPE65 and liposomes containing retinyl esters have been pivotal in characterizing its enzymatic activity and substrate specificity. nih.gov

Research indicates that RPE65 exhibits a strong preference for long-chain fatty acid retinyl esters, such as retinyl palmitate, which is the most abundant ester found in the RPE in vivo. nih.gov Conversely, short-chain esters like retinyl acetate (B1210297) and the medium-chain ester retinyl heptanoate have been observed to be poor substrates and are not effectively processed by RPE65 in these reconstituted enzymatic assays. nih.gov The binding affinity of RPE65 for all-trans-retinyl esters generally increases with the hydrophobicity and length of the fatty acyl group. ebi.ac.uk This suggests that the acyl chain is a critical determinant for proper substrate recognition and binding within the catalytic site of RPE65.

Table 1: Substrate Specificity of RPE65 for Various Retinyl Esters This table is a representation based on published findings describing acyl chain length preference.

| Retinyl Ester | Acyl Chain Length | RPE65 Processing Efficiency | Rationale |

| Retinyl Acetate | Short (C2) | Very Low / Negligible | Poor substrate; lacks the long hydrophobic chain favored by the enzyme. nih.gov |

| This compound | Medium (C7) | Very Low / Negligible | Considered a poor substrate for RPE65 in enzymatic assays. nih.gov |

| Retinyl Palmitate | Long (C16) | High | Preferred physiological substrate; most abundant in the RPE. nih.govescholarship.org |

| Retinyl Stearate (B1226849) | Long (C18) | High | Long, hydrophobic acyl chain fits the substrate specificity profile. ebi.ac.uk |

RPE65 is termed an "isomerohydrolase" because it performs two chemical transformations in a single, concerted reaction: the isomerization of the all-trans-retinyl moiety to the 11-cis configuration and the hydrolytic cleavage of the ester bond. escholarship.orgqmul.ac.uk This reaction converts an all-trans-retinyl ester into 11-cis-retinol (B117599) and a free fatty acid. escholarship.org

The isomerization from the stable all-trans form to the sterically hindered 11-cis form is an energetically unfavorable process. It is hypothesized that the energy required to overcome this barrier is supplied by the simultaneous hydrolysis of the high-energy ester bond. nih.gov The proposed mechanism involves a nucleophilic attack at the C-11 position of the retinoid's polyene chain, which facilitates the rotation around the C-11–C-12 bond, followed by hydration to yield 11-cis-retinol. nih.gov

Given that this compound is an inefficient substrate for RPE65, its conversion through this isomerohydrolase pathway is minimal in vitro. nih.gov The enzymatic architecture of RPE65 is optimized for accommodating longer acyl chains, and the shorter heptanoate chain likely fails to establish the necessary interactions for efficient catalysis. Therefore, the coupled acyl cleavage and isomerization of this compound by RPE65 is not a significant metabolic route in reconstituted visual cycle systems.

Enzymatic Processing by RPE65 in Reconstituted Systems

Modulation of Retinoid-Dependent Gene Expression in Cellular Models

Retinoids are potent modulators of gene expression, a function primarily mediated by retinoic acid (RA). mdpi.com Retinyl esters like this compound are considered pro-ligands, as they can serve as a source for the ultimate active molecule, RA. The metabolic pathway proceeds via hydrolysis of the ester to retinol (B82714), followed by two oxidation steps: retinol to retinal, and finally retinal to retinoic acid. europa.eunih.gov

In cellular models, the biological activity of different retinoids is directly related to their "metabolic distance" from retinoic acid. europa.eu Consequently, this compound is expected to have lower potency in modulating gene expression compared to retinol or retinoic acid itself, as it requires prior enzymatic hydrolysis to enter the activation pathway.

Once formed, RA enters the nucleus and binds to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). ru.nlscientificarchives.com These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription. scientificarchives.com In vitro studies using fibroblast cell cultures have demonstrated that retinoids can regulate the expression of numerous genes, including those involved in extracellular matrix production, such as procollagen. nih.gov Furthermore, treatment of cells with retinol has been shown to increase the mRNA levels of genes involved in retinoid metabolism itself, such as CRBP. ebi.ac.uk The introduction of this compound to a cellular model would thus be expected to indirectly trigger these gene expression changes, contingent on its rate of conversion to retinoic acid.

Comparative Metabolic Fates of this compound Versus Other Retinyl Esters in In Vitro Models

The length of the fatty acyl chain on a retinyl ester is a major determinant of its metabolic fate in vitro. This is most evident in the substrate preferences of key enzymes in the retinoid cycle.

Substrate for RPE65: As established, there is a stark difference in processing by RPE65. Long-chain esters like retinyl palmitate are efficient substrates, whereas short-to-medium chain esters, including retinyl propionate (B1217596), acetate, and heptanoate, are not. nih.govbiorxiv.org

Hydrolysis and Bioavailability: In vitro studies using human skin models have compared the metabolic fates of different retinyl esters. For example, a study comparing retinyl propionate (a short-chain ester) with retinyl palmitate (a long-chain ester) found that retinyl propionate had a higher penetration rate and was primarily metabolized into retinol within the viable skin layers. biorxiv.orgresearchgate.net In contrast, when retinol itself was applied, it was largely esterified into the more stable, long-chain retinyl palmitate for storage. biorxiv.org This suggests a metabolic preference for hydrolyzing shorter-chain esters to release retinol, while synthesizing longer-chain esters for storage. This compound, being a medium-chain ester, would likely exhibit an intermediate behavior, being more readily hydrolyzed than retinyl palmitate but potentially less so than retinyl propionate.

Bioactivity: The rate of hydrolysis directly impacts bioactivity. Because shorter-chain esters may be more rapidly converted to retinol, they might provide a more readily available pool of retinol for conversion to retinoic acid, potentially leading to a higher magnitude of response in gene activation assays compared to an equivalent dose of a long-chain ester like retinyl palmitate. biorxiv.orgresearchgate.net

Table 3: Comparative Metabolic Profile of Retinyl Esters In Vitro This table synthesizes data from multiple studies to compare different retinyl ester classes.

| Feature | Retinyl Propionate (Short-Chain) | This compound (Medium-Chain) | Retinyl Palmitate (Long-Chain) |

| RPE65 Substrate | Poor | Poor / Negligible | Excellent (Preferred) |

| Penetration (Skin Model) | High biorxiv.org | Expected to be moderate-to-high | Low biorxiv.org |

| Primary Metabolic Fate | Hydrolysis to Retinol biorxiv.org | Expected to be primarily hydrolysis to Retinol | Storage; slow hydrolysis |

| Gene Regulation Potency | Higher than RPalm researchgate.net | Expected to be higher than RPalm | Lower than shorter esters |

Theoretical Frameworks and Computational Approaches in Retinyl Heptanoate Research

Molecular Dynamics Simulations of Retinyl Heptanoate (B1214049) in Lipid Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov This technique is particularly valuable for understanding how molecules like retinyl heptanoate behave within the complex, fluid environment of a cell membrane's lipid bilayer. nih.gov While specific MD studies focusing exclusively on this compound are not prominent in the literature, extensive research on other retinyl esters, such as retinyl palmitate, provides a robust framework for understanding its likely behavior.

Research using coarse-grain MD (CG-MD) simulations has investigated the propensity of retinyl esters to form lenses—precursors to lipid droplets—within model membranes, such as those made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). nih.govbiorxiv.org These simulations show that retinyl esters have an intrinsic ability to self-aggregate and nucleate within the hydrophobic core of the lipid bilayer. nih.govresearchgate.net Studies comparing retinyl palmitate (RP) with trioleoylglycerol (TOG), a common neutral lipid, found that pure RP had a lower propensity to self-aggregate and a higher nucleation barrier than pure TOG. biorxiv.org Mixtures of the two compounds showed an intermediate efficiency of lens formation. biorxiv.org These findings suggest that the biophysical properties of the ester dictate its tendency to separate from the membrane to form lipid droplets. researchgate.net

The insights from these simulations are critical, as they suggest that this compound, as a member of the retinyl ester family, would also be expected to partition into lipid bilayers and contribute to the formation of lipid droplets, which are the primary storage sites for vitamin A in cells like hepatic stellate cells. nih.govnih.gov The dynamics of this process, including the rate of association and dissociation from the membrane, are influenced by the geometry of the lipid surface and the specific lipid-lipid interactions within the bilayer. nih.gov

Table 1: Representative Molecular Dynamics (MD) Simulation Parameters for Retinyl Esters in Lipid Bilayers This table is based on findings from studies on retinyl palmitate, which serves as a model for other retinyl esters like this compound.

| Parameter | Description | Example Value/Finding | Source(s) |

|---|---|---|---|

| System Composition | The molecular components included in the simulation. | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) membrane with varying amounts of retinyl palmitate (RP) and/or trioleoylglycerol (TOG). | nih.govbiorxiv.org |

| Simulation Type | The level of detail used in the molecular representation. | Coarse-grain (CG) MD simulations, which group atoms into larger particles to study longer timescale events. | biorxiv.org |

| Simulation Time | The duration over which the molecular movements are simulated. | 100 ns to 250 ns. | nih.govbiorxiv.org |

| Key Observed Phenomenon | The primary biological or physical process investigated. | Spontaneous nucleation and formation of neutral lipid "lenses" within the lipid bilayer, a key step in lipid droplet biogenesis. | nih.govbiorxiv.orgresearchgate.net |

| Comparative Finding | How the behavior of retinyl esters compares to other lipids. | Lens formation by pure retinyl palmitate was less efficient and less well-defined compared to lenses formed by pure trioleoylglycerol. | biorxiv.org |

Network Pharmacology and Metabolic Pathway Analysis Related to this compound

Network pharmacology is a modern discipline that integrates systems biology and computational analysis to understand the complex interactions between chemical compounds, proteins, and disease pathways. phcogres.comamegroups.org This approach moves beyond the "one-drug, one-target" paradigm to provide a holistic view of a compound's effects. While no specific network pharmacology studies have been published for this compound, the methodology can be applied by mapping its known metabolic transformations and interactions.

The core pathway for this compound is the broader retinol (B82714) metabolism pathway. wikipathways.org This pathway describes the biological transformations of vitamin A. Dietary vitamin A (retinol) is absorbed and esterified by LRAT to form retinyl esters, such as retinyl palmitate, oleate (B1233923), and stearate (B1226849), for storage in lipid droplets, primarily in the liver. nih.govnih.gov this compound would be synthesized and hydrolyzed within this same pathway. Mobilization from storage requires the action of REHs to hydrolyze the ester bond, releasing free retinol that can then be transported to other tissues or converted to the active form, retinoic acid. nih.govnih.gov

Metabolic analyses of skin treated with different retinyl esters, such as retinyl propionate (B1217596) (RP) and retinyl palmitate (RPalm), have shown distinct metabolic profiles. biorxiv.org For example, topically applied retinyl propionate was found to be metabolized primarily into retinol in the viable epidermis and dermis. In contrast, applied retinol was largely esterified into retinyl palmitate or metabolized into an inactive analogue. biorxiv.org Such studies highlight that the specific ester form (e.g., propionate vs. palmitate vs. heptanoate) can influence the rate of hydrolysis and the subsequent metabolic fate, which in turn affects the biological activity. An integrated analysis would connect these metabolites to their downstream gene and protein targets to build a comprehensive interaction network. dovepress.com

Table 3: Key Components of the Retinol Metabolic Pathway Relevant to this compound

| Process | Enzyme(s) | Substrate(s) | Product(s) | Cellular Location |

|---|---|---|---|---|

| Esterification | Lecithin:Retinol Acyltransferase (LRAT) | All-trans-retinol, Phosphatidylcholine | All-trans-retinyl ester (e.g., this compound), Lysophosphatidylcholine | Endoplasmic Reticulum of various cells (e.g., hepatic stellate cells, intestinal cells) |

| Hydrolysis (Mobilization) | Retinyl Ester Hydrolase(s) (REH) | All-trans-retinyl ester (e.g., this compound) | All-trans-retinol, Heptanoic acid | Cytosol / Lipid Droplets |

| Oxidation to Aldehyde | Retinol Dehydrogenase(s) (RDH) | All-trans-retinol | All-trans-retinal | Cytosol / Endoplasmic Reticulum |

| Oxidation to Acid | Retinal Dehydrogenase(s) (RALDH) | All-trans-retinal | All-trans-retinoic acid | Cytosol |

Predictive Models for this compound Behavior within Biological Systems

Predictive in silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed to forecast the biological activity or properties of a chemical based on its molecular structure. ljmu.ac.ukeuropa.eu These models are invaluable for prioritizing chemicals for further testing and for filling data gaps without conducting animal experiments. europa.eu

For this compound, QSAR models can be particularly useful for predicting its metabolic fate and interactions. For instance, QSAR models have been successfully developed to predict the hydrolysis activity of different lipases on various esters. nih.gov By inputting molecular descriptors for this compound, such a model could predict its susceptibility to hydrolysis by different REHs. This is crucial as hydrolysis is the rate-limiting step for mobilizing vitamin A from its stored ester form. nih.gov

More advanced predictive frameworks include the Adverse Outcome Pathway (AOP), which links a molecular initiating event (MIE) to a final adverse outcome through a series of key events. ljmu.ac.uk In silico tools are used to identify structural alerts within a molecule that can trigger an MIE. For a compound like this compound, predictive models could screen for potential interactions with nuclear receptors (such as RAR and RXR, which are activated by retinoic acid) or off-target proteins. Machine learning and Bayesian models can also be used to predict more complex behaviors, such as a molecule's likelihood of being a substrate for biological transporters, which affects its absorption, distribution, and excretion. researchgate.net These predictive approaches allow researchers to generate hypotheses about the biological behavior of this compound that can then be tested experimentally.

Table 4: Types of Predictive Models and Their Application to this compound

| Model Type | Purpose | Application to this compound | Source(s) |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity (e.g., binding affinity, toxicity) or physicochemical properties from molecular structure. | Predicting the rate of hydrolysis by retinyl ester hydrolases (REHs); predicting binding affinity to transport proteins. | nih.govabdn.ac.uk |

| Adverse Outcome Pathway (AOP) Framework | Links a Molecular Initiating Event (MIE) to an adverse outcome via a causal chain of events. | Identifying potential MIEs, such as unintended receptor activation, and predicting potential downstream toxicological effects. | ljmu.ac.ukeuropa.eu |

| Pharmacokinetic (PK) Modeling | Simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. | Predicting the internal dose of retinol and heptanoic acid following administration and breakdown of this compound. | europa.eu |

| Machine Learning / Bayesian Models | Learns from large datasets to predict complex biological interactions. | Predicting whether this compound is a substrate for various membrane transporters (e.g., ABC transporters). | researchgate.net |

Emerging Research Areas and Future Directions for Retinyl Heptanoate Studies

Unexplored Enzymatic Modulators of Retinyl Heptanoate (B1214049) Turnover

The conversion of retinol (B82714) to retinyl esters and their subsequent hydrolysis back to retinol are critical steps in vitamin A storage and mobilization. nih.gov While lecithin:retinol acyltransferase (LRAT) is recognized as the primary enzyme for retinyl ester synthesis, and several retinyl ester hydrolases (REHs) have been identified, the full cast of enzymatic players and their specific roles in the turnover of retinyl heptanoate remain to be elucidated. nih.govmdpi.com

Future research is likely to focus on identifying and characterizing novel enzymes with acyl-CoA:retinol acyltransferase (ARAT) activity that may contribute to the formation of this compound, particularly in tissues where LRAT's role is less dominant. mdpi.com Genetic ablation studies have not yet definitively clarified the specific functions of all putative ARAT enzymes. mdpi.com Similarly, while several hepatic lipases are known to hydrolyze retinyl esters, their substrate specificity, including their affinity for this compound, and their regulation are not fully understood. mdpi.com The discovery of a novel keratinocyte retinyl ester hydrolase that is insensitive to certain inhibitors highlights the potential for identifying new enzymes with unique properties in different tissues. nih.gov

| Enzyme Class | Known Function | Unexplored Areas for this compound |

| Lecithin:retinol acyltransferase (LRAT) | Primary enzyme for retinol esterification. nih.govmdpi.com | Regulation of LRAT activity and specificity towards heptanoate as the acyl donor. |

| Acyl-CoA:retinol acyltransferase (ARAT) | Proposed to esterify retinol using fatty acyl-CoAs. nih.gov | Identification and characterization of specific ARATs involved in this compound synthesis. |

| Retinyl Ester Hydrolases (REHs) | Hydrolyze retinyl esters to release retinol. researchgate.net | Substrate specificity of known and novel REHs for this compound and their tissue-specific regulation. |

| Cytochrome P450 (CYP) enzymes | Involved in retinoic acid metabolism. iarc.fr | Potential role in the oxidative metabolism of the heptanoate moiety of this compound. |

Advanced Cellular and Organoid Models for Studying this compound Dynamics

Traditional 2D cell culture models, such as HaCaT keratinocytes, have been instrumental in studying retinoid metabolism. thieme-connect.comthieme-connect.com However, these models may not fully recapitulate the complex three-dimensional environment and cell-cell interactions of native tissues. The development of advanced cellular and organoid models offers exciting new avenues for investigating this compound dynamics.

Intestinal organoids, for instance, have emerged as a valuable tool for studying nutrient absorption and metabolism in a system that closely mimics the in vivo intestinal epithelium. mdpi.comfrontiersin.org These 3D structures can be used to investigate the uptake of dietary precursors to this compound, its synthesis within enterocytes, and its packaging into chylomicrons. mdpi.commdpi.com Studies using intestinal organoids have already shown that retinol metabolism is enriched in differentiated enterocytes. researchgate.net Similarly, human neural stem cell models are being employed to understand the effects of retinoids on neural differentiation, providing a platform to study the specific roles of this compound in neurodevelopment. researchgate.net The use of 3D epidermal skin equivalents allows for the study of topical retinoid absorption and metabolism in a more physiologically relevant context. biorxiv.org

| Model System | Key Features | Application for this compound Research |

| Intestinal Organoids | Self-organizing 3D structures that mimic the intestinal epithelium. mdpi.com | Studying the absorption, synthesis, and secretion of this compound. nih.govresearchgate.net |

| Human Neural Stem Cells | Differentiate into neurons and glia in vitro. researchgate.net | Investigating the role of this compound in neural development and function. |

| 3D Epidermal Equivalents | Recreate the structure of the human epidermis. biorxiv.org | Assessing the metabolism and biological activity of topically applied this compound. |

| Keratinocyte Cell Cultures (e.g., HaCaT) | Established 2D models for studying skin biology. thieme-connect.com | Investigating the cellular and molecular mechanisms of this compound in skin cells. |

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Metabolism

To gain a holistic view of this compound metabolism and its physiological impact, the integration of multiple "omics" datasets is essential. nih.govthermofisher.com This multi-omics approach combines genomics, transcriptomics, proteomics, and lipidomics to create a comprehensive picture of the molecular events governing the lifecycle of this compound.

Lipidomics allows for the detailed profiling and quantification of various lipid species, including this compound, in different tissues and cellular compartments. metwarebio.comahajournals.org This can reveal how the levels of this compound change in response to different physiological or pathological conditions. Proteomics can identify and quantify the proteins involved in this compound metabolism, such as the aforementioned acyltransferases and hydrolases. frontiersin.orgTranscriptomics provides insights into the gene expression patterns of these metabolic enzymes and the nuclear receptors that mediate the downstream effects of retinoids. mdpi.com

By integrating these datasets, researchers can build comprehensive models of this compound metabolic pathways and identify key regulatory nodes. thermofisher.combiotechdelft.com This approach has the potential to uncover novel biomarkers for diseases associated with altered retinoid metabolism and to identify new therapeutic targets. nih.govfrontiersin.org For example, combining lipidomic and proteomic data could reveal correlations between the abundance of this compound and the expression of specific metabolic enzymes, providing strong evidence for their functional relationship. frontiersin.org

Development of Novel Biochemical Probes for this compound Pathways

Visualizing and tracking the movement and transformation of this compound within living cells and organisms is a significant challenge. The development of novel biochemical probes is crucial for overcoming this hurdle. These probes are designed to mimic the natural retinoid structure while incorporating reporter elements, such as fluorescent tags.

Fluorescently-labeled retinoid analogues have been successfully developed to study retinoid signaling pathways. acs.orgsigmaaldrich.comnih.gov These probes allow for real-time imaging of retinoid uptake, trafficking, and binding to cellular proteins. acs.orgnih.gov While some retinoid-based probes have been created, there is a need for probes specifically designed to track retinyl esters like this compound. acs.org A retinyl ester-based probe has been reported to label enzymes involved in its processing, demonstrating the feasibility of this approach. acs.org

Future efforts in this area will likely focus on creating probes that are specific for the enzymes that synthesize and hydrolyze this compound. For instance, activity-based probes could be designed to covalently bind to the active site of these enzymes, allowing for their identification and characterization in complex biological samples. acs.org The development of ratiometric fluorescent probes, whose emission spectrum changes upon enzymatic activity, could provide a powerful tool for monitoring this compound turnover in real-time. mdpi.comrsc.org

| Probe Type | Principle | Application for this compound |

| Fluorescent Analogues | Mimic this compound with an attached fluorophore. acs.orgsigmaaldrich.com | Tracking the uptake, localization, and transport of this compound in cells. |

| Activity-Based Probes | Covalently modify the active site of target enzymes. acs.org | Identifying and profiling the activity of enzymes that metabolize this compound. |

| Ratiometric Probes | Exhibit a change in fluorescence properties upon enzymatic reaction. mdpi.com | Real-time monitoring of this compound synthesis and hydrolysis. |

| Azide-Containing Probes | Allow for "click" chemistry attachment of reporter molecules. researchgate.net | Versatile labeling of this compound for various detection methods. |

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing Retinyl heptanoate with high yield and purity?

- Methodological Answer : Synthesis protocols should detail esterification reactions between retinol and heptanoic acid, using catalysts like DMAP (4-dimethylaminopyridine) or lipases. Purification steps (e.g., column chromatography, recrystallization) must be rigorously described, with characterization via H/C NMR and HPLC to confirm purity (>95%) and structural integrity. Reaction parameters (temperature, solvent polarity, stoichiometry) should be optimized using design-of-experiment (DoE) frameworks to maximize yield .

- Data Contradictions : Discrepancies in yields may arise from solvent purity or catalyst activity. Replicate experiments with standardized reagents and controlled humidity are critical.

Q. How can researchers ensure the chemical stability of this compound in different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), light exposure (UV/visible), and humidity. Use HPLC-MS to quantify degradation products (e.g., retinol, heptanoic acid) and establish kinetic models (Arrhenius plots) to predict shelf life. Stability-indicating methods must validate specificity and sensitivity per ICH guidelines .

- Data Contradictions : Conflicting degradation rates may stem from matrix effects (e.g., excipients in formulations). Control experiments with inert matrices (e.g., mineral oil) can isolate compound-specific instability .

Advanced Research Questions

Q. What experimental approaches are recommended to resolve contradictions in the reported efficacy of this compound across in vitro and in vivo models?

- Methodological Answer : Design comparative studies using standardized cell lines (e.g., HaCaT keratinocytes) and animal models (e.g., hairless mice) with matched dosing regimens. Quantify bioavailability via LC-MS/MS in dermal layers and plasma. Use meta-analysis to assess heterogeneity in prior studies (e.g., differences in vehicle formulations, application frequency) .

- Data Contradictions : Poor correlation between in vitro permeability assays (Franz cells) and in vivo absorption may arise from stratum corneum variability. Employ artificial skin models or microdialysis for bridging studies .

Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetic profile of this compound?

- Methodological Answer : Combine molecular dynamics simulations (e.g., CHARMM force fields) with experimental LogP values and permeability data to predict partitioning into lipid bilayers. Validate models using in vitro Franz cell assays and in vivo microsampling. Calibrate parameters (e.g., diffusion coefficients) using Bayesian optimization .

- Data Contradictions : Discrepancies between predicted and observed absorption may reflect unmodeled enzymatic hydrolysis. Incorporate esterase activity assays into simulations .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.